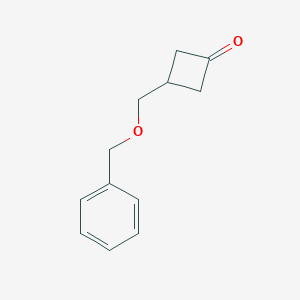
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol
Übersicht
Beschreibung
Icosafluorododecane-1,12-diol is a complex chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of complex fluorinated compounds like icosafluorododecane-1,12-diol often involves intricate chemical reactions. For example, a study by Glister et al. (2005) discusses the synthesis of a related compound, tetraazapentacyclo[8.8.1.18,17.02,7.011,16]icosane, via reactions of commercial diamines with formaldehyde (Glister, Vaughan, Biradha, & Zaworotko, 2005).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often analyzed using techniques like X-ray crystallography. The study by De et al. (1999) on hexadecafluorodecyl 1,10-ditosylate, a structurally similar compound, provides insights into the extended all-trans conformation and molecular symmetry of such molecules (De, Lokanath, Sridhar, Prasad, Venkatesan, & Bhattacharya, 1999).
Chemical Reactions and Properties
Fluorinated compounds like icosafluorododecane-1,12-diol participate in various chemical reactions due to their unique structure and properties. The radical addition reactions of fluorinated species described by Církva and Paleta (1999) provide insights into the reactivity and chemical behavior of such compounds (Církva & Paleta, 1999).
Physical Properties Analysis
The physical properties of fluorinated compounds are influenced by their molecular structure. Studies like those by Suzuki et al. (2007), which discuss the synthesis and characterization of fluorine-containing pyridine derivatives, shed light on the physical properties of related fluorinated compounds (Suzuki, Sakai, Iwahara, Fujiwaka, Satoh, Kakehi, & Konakahara, 2007).
Chemical Properties Analysis
The chemical properties of icosafluorododecane-1,12-diol, such as reactivity and stability, can be inferred from studies on similar compounds. For instance, the research by Morrison et al. (2005) on the synthesis and photophysical properties of partially fluorinated triphenylene provides insights into the chemical behavior of fluorinated compounds (Morrison, Trefz, Piers, McDonald, & Parvez, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : The presence of highly electronegative fluorine atoms in certain compounds has been noted for its significance in biological activities. For instance, studies on fluoroketonucleosides demonstrate notable antineoplastic activities, emphasizing the biological role played by fluorine atoms in these compounds (Egron et al., 1993).
Liquid Crystal Synthesis : Research on the synthesis of liquid crystals containing perfluorinated segments highlights the influence of the length of the perfluorinated segment on the thermal stability of the liquid crystal phase. This indicates the potential of using perfluorinated compounds in the design of liquid crystals (Johansson et al., 1997).
Environmental Impact of Fluorinated Compounds : A study on the emission of fluorotelomer alcohols (FTOHs) and perfluorooctane sulfonamides (FOSAs) in Zurich, Switzerland, provides insights into the environmental impact of such compounds. The research emphasizes the need to understand the environmental sources and behaviors of these PFASs, which are present in consumer products (Wang et al., 2012).
Thermodynamic Properties : Investigations into the thermodynamic properties of perfluoroalkanes, including perfluorododecane, have been carried out. Such studies are crucial for understanding the physical behavior of these compounds and their potential applications in various industries (Jin et al., 1994).
Micellization and Adsorption : Research on the micellization and adsorption of short-chain perfluorodiols explores their thermodynamic properties. Understanding the behavior of these compounds in different environments is essential for their application in surfactants and other related fields (Damas et al., 2001).
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecane-1,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F20O2/c13-3(14,1-33)5(17,18)7(21,22)9(25,26)11(29,30)12(31,32)10(27,28)8(23,24)6(19,20)4(15,16)2-34/h33-34H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKZIVRAOJBYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379812 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecane-1,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol | |
CAS RN |
183162-43-8 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecane-1,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 183162-43-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




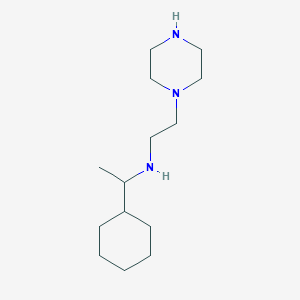
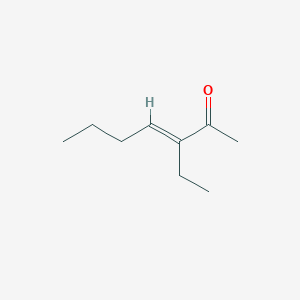

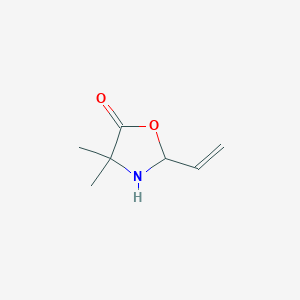
![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)


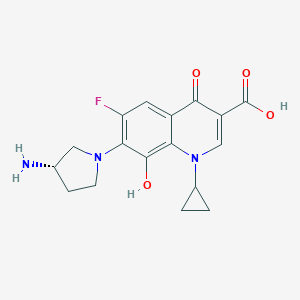
![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)
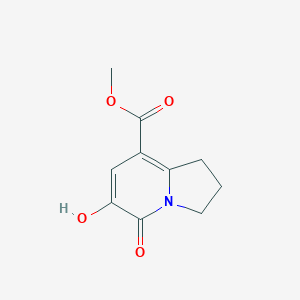
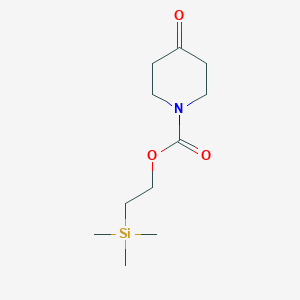
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
